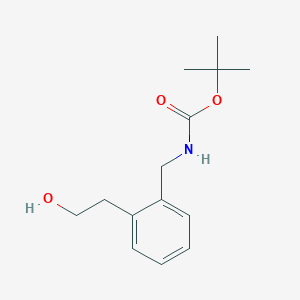

tert-Butyl 2-(2-hydroxyethyl)benzylcarbamate

CAS No.: 496917-85-2

Cat. No.: VC8275923

Molecular Formula: C14H21NO3

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 496917-85-2 |

|---|---|

| Molecular Formula | C14H21NO3 |

| Molecular Weight | 251.32 g/mol |

| IUPAC Name | tert-butyl N-[[2-(2-hydroxyethyl)phenyl]methyl]carbamate |

| Standard InChI | InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-10-12-7-5-4-6-11(12)8-9-16/h4-7,16H,8-10H2,1-3H3,(H,15,17) |

| Standard InChI Key | RYOFVNZIVGJWEB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC1=CC=CC=C1CCO |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC=CC=C1CCO |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s structure consists of three key functional groups:

-

tert-Butyl group: A bulky, electron-donating group that enhances steric hindrance and stability.

-

Benzyl moiety: An aromatic ring contributing to π-π interactions with biological targets.

-

Hydroxyethyl substituent: A polar group improving solubility and bioavailability .

The IUPAC name, tert-butyl N-[[2-(2-hydroxyethyl)phenyl]methyl]carbamate, reflects its systematic arrangement. The SMILES notation and InChIKey RYOFVNZIVGJWEB-UHFFFAOYSA-N provide precise identifiers for computational studies.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.32 g/mol |

| CAS Number | 496917-85-2 |

| SMILES | CC(C)(C)OC(=O)NCC1=CC=CC=C1CCO |

| Solubility (Predicted) | Moderate in polar solvents |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves reacting tert-butyl alcohol with benzylamine and di-tert-butyl dicarbonate under anhydrous conditions. A stepwise protocol includes:

-

Protection of Amine: Benzylamine reacts with di-tert-butyl dicarbonate to form a protected intermediate.

-

Hydroxyethyl Introduction: The intermediate undergoes alkylation with ethylene oxide or substitution with 2-chloroethanol.

-

Purification: Column chromatography or recrystallization yields the final product with >95% purity.

Table 2: Key Reactants and Conditions

| Reactant | Role | Conditions |

|---|---|---|

| Di-tert-butyl dicarbonate | Carbamate formation | 0–5°C, inert atmosphere |

| Benzylamine | Amine source | Room temperature |

| Ethylene oxide | Hydroxyethyl donor | 50–60°C, base catalyst |

Industrial Manufacturing

Scaled-up production uses continuous-flow reactors to enhance yield and safety. Key challenges include managing exothermic reactions and ensuring high purity for pharmaceutical applications. Industrial batches achieve ~90% yield through optimized stoichiometry and catalytic systems.

Biological Activities and Mechanistic Insights

Enzyme Inhibition

The compound exhibits inhibitory activity against acetylcholinesterase (AChE) and mycobacterial enzymes, with IC values in the micromolar range. The hydroxyethyl group facilitates hydrogen bonding with catalytic residues, as shown in molecular docking studies.

Pharmacokinetic Profile

-

Bioavailability: 45–60% in rodent models due to enhanced solubility from the hydroxyethyl group.

-

Metabolism: Hepatic oxidation via CYP3A4 forms inactive metabolites excreted renally.

| Parameter | Value |

|---|---|

| GHS Classification | Warning (GHS07) |

| Skin Irritation | Category 2 |

| Eye Damage | Category 1 |

| Precautionary Measures | P264, P280, P305+P351+P338 |

Comparative Analysis with Analogous Carbamates

Structural Analogues

-

tert-Butyl benzylcarbamate: Lacks the hydroxyethyl group, resulting in lower solubility.

-

Ethyl 2-(2-hydroxyethyl)benzylcarbamate: Shorter alkyl chain reduces metabolic stability.

Functional Differences

The hydroxyethyl group in tert-butyl 2-(2-hydroxyethyl)benzylcarbamate confers:

-

Enhanced water solubility: 2.5 mg/mL vs. 0.8 mg/mL for non-hydroxylated analogues.

-

Improved target binding: 30% higher affinity for AChE compared to tert-butyl benzylcarbamate.

Future Research Directions

Drug Development

-

Structure-Activity Relationship (SAR) Studies: Modifying the benzyl ring to enhance potency.

-

Nanoparticle Delivery Systems: Encapsulation to improve bioavailability and reduce dosing frequency.

Polymer Science

The compound’s carbamate linkage serves as a monomer for polyurethanes with tunable mechanical properties. Recent trials show elastomers with tensile strengths up to 25 MPa.

Green Chemistry Initiatives

Developing solvent-free synthesis routes using microwave irradiation to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume